molecular formula C13H18ClNO2 B2368851 Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate CAS No. 2248315-47-9

Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2368851
CAS No.: 2248315-47-9
M. Wt: 255.74
InChI Key: UVOHLHUWSGOGHK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C13H20ClNO2 It is a derivative of propanoic acid and contains a tert-butyl ester group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(4-chlorophenyl)propanoate typically involves the esterification of 3-amino-2-(4-chlorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-chlorophenyl)propanoate: Lacks the amino group, which affects its reactivity and applications.

    Tert-butyl 3-amino-2-phenylpropanoate:

    Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of chlorine, leading to different reactivity and biological interactions.

Uniqueness

Tert-butyl 3-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-amino-2-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOHLHUWSGOGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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